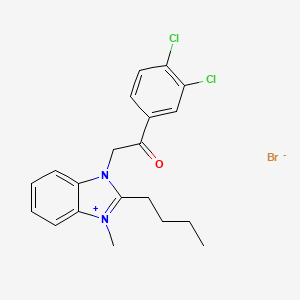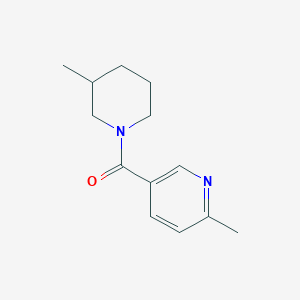![molecular formula C15H12BrFN2O3 B7479529 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide](/img/structure/B7479529.png)
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide, also known as BFHB, is a synthetic compound that belongs to the class of hydrazide derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infection. This compound has also been shown to modulate neurotransmitter levels in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under standard laboratory conditions. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has not been extensively studied in vivo, which limits its potential use in animal models.
Direcciones Futuras
There are several potential future directions for the study of 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders. Further studies are needed to elucidate the exact mechanism of action of this compound in the brain and to determine its potential efficacy in animal models of neurodegenerative disorders. Another area of interest is the potential use of this compound in combination with other drugs or therapies for the treatment of cancer or microbial infections. Further studies are needed to determine the optimal dosing and administration of this compound in combination with other drugs or therapies.
Métodos De Síntesis
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide can be synthesized using a two-step process. The first step involves the reaction of 3-fluorophenol with acetyl chloride to form 3-fluoroacetophenone. The second step involves the reaction of 3-fluoroacetophenone with 2-bromo-N'-benzohydrazide in the presence of a base such as potassium carbonate to form this compound. The yield of the final product is around 60%.
Propiedades
IUPAC Name |
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O3/c16-13-7-2-1-6-12(13)15(21)19-18-14(20)9-22-11-5-3-4-10(17)8-11/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWXNSUFLDUAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)COC2=CC(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)
![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)
![N-[2-[[2-(2-cyanoethyl)-5-(4-methoxyphenyl)pyrazol-3-yl]amino]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B7479467.png)
![3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7479475.png)

![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7479479.png)


![N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7479510.png)

![4-[[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzamide](/img/structure/B7479521.png)

![1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B7479537.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7479550.png)